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Cadmium tellurite - 15851-44-2

Cadmium tellurite

Catalog Number: EVT-291836
CAS Number: 15851-44-2
Molecular Formula: CdO3Te
Molecular Weight: 288 g/mol
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Product Introduction

      • Relevance: The doping of Cadmium tellurite with Eu3+ aims to modify its optical properties, particularly its luminescence behavior. This modification is relevant for potential applications in phosphors and optoelectronic devices. []
      • Relevance: The addition of MnO2 to Cadmium tellurite can influence its electronic and catalytic properties. The interaction between the two components may lead to synergistic effects, making the composite material suitable for applications in energy storage or catalysis. []

      Cadmium Telluride (CdTe)

      • Relevance: Cadmium telluride is a key component in the formation of CdTe/ZnS core/shell quantum dots, where Cadmium tellurite serves as the core material. The core/shell structure enhances the optical properties and stability of the quantum dots for bioimaging applications. []

      Zinc Sulfide (ZnS)

      • Relevance: ZnS forms the shell layer in CdTe/ZnS core/shell quantum dots, passivating the surface of the Cadmium tellurite core and enhancing its quantum yield and stability. The choice of ZnS as the shell material is based on its ability to improve the optical properties and biocompatibility of the quantum dots. []
      • Relevance: It acts as a thermal oxide in metal-insulator-semiconductor junctions on Cadmium telluride single crystals, influencing the photovoltaic performance of these devices. []
      Source and Classification

      Cadmium telluride is synthesized primarily from its constituent elements, cadmium and tellurium. It is classified as a semiconductor material with a direct bandgap of approximately 1.5 eV at room temperature, which is optimal for solar energy absorption. This compound is also categorized under the II-VI group semiconductors, where cadmium belongs to group II and tellurium belongs to group VI of the periodic table.

      Synthesis Analysis

      The synthesis of cadmium telluride can be achieved through several methods:

      1. Liquid-Phase Synthesis: A common method involves mixing cadmium and tellurium in a molar ratio of 1:1. The mixture is placed in a silica tube, evacuated under high vacuum, and heated in a muffle furnace. The temperature is gradually increased to around 1190-1200 °C for several hours to facilitate the reaction, followed by cooling to room temperature .
      2. High-Pressure Bridgman Technique: This method allows for the growth of high-purity cadmium telluride crystals under controlled high-pressure conditions. This technique can produce large crystals suitable for applications in gamma-ray detectors and photovoltaic cells .
      3. Polyol Method: In this approach, cadmium salts are dissolved in a polyol solvent, and tellurium sources are introduced under reflux conditions. This method is noted for its low toxicity and cost-effectiveness while producing nanoparticles with narrow size distributions .
      4. Biological Synthesis: Recent studies have explored the use of bacteria resistant to heavy metals for the biosynthesis of cadmium telluride quantum dots at room temperature, showcasing an eco-friendly alternative for producing nanomaterials .
      Molecular Structure Analysis

      Cadmium telluride crystallizes in the zinc blende structure, characterized by a face-centered cubic lattice. The lattice parameter is approximately 6.48 Å. Each cadmium atom is tetrahedrally coordinated by four tellurium atoms, forming a stable three-dimensional network. The electronic structure reveals that cadmium telluride exhibits both conduction and valence bands that facilitate charge transport, contributing to its semiconductor properties.

      Chemical Reactions Analysis

      Cadmium telluride can undergo various chemical reactions:

      1. Formation Reaction: The primary reaction for synthesizing cadmium telluride from its elements can be represented as:
        Cd+TeCdTe\text{Cd}+\text{Te}\rightarrow \text{CdTe}
      2. Doping Reactions: Cadmium telluride can be doped with elements such as arsenic or antimony to modify its electrical properties, enhancing its conductivity for photovoltaic applications.
      3. Decomposition Reactions: At elevated temperatures or under specific conditions, cadmium telluride can decompose into its constituent elements or react with oxygen to form cadmium oxide and elemental tellurium.
      Mechanism of Action

      The mechanism of action of cadmium telluride as a semiconductor involves the excitation of electrons from the valence band to the conduction band when exposed to light energy greater than its bandgap (approximately 1.5 eV). This process generates free charge carriers (electrons and holes), which can then be harnessed to produce electric current in photovoltaic devices.

      Physical and Chemical Properties Analysis

      Cadmium telluride exhibits several notable physical and chemical properties:

      • Melting Point: Approximately 1040 °C.
      • Density: About 6.24 g/cm³.
      • Solubility: Cadmium telluride is insoluble in water but soluble in concentrated acids.
      • Optical Properties: It has strong absorption in the visible spectrum, making it suitable for solar energy applications.
      • Thermal Conductivity: Moderate thermal conductivity allows effective heat management in electronic devices.
      Applications

      Cadmium telluride's unique properties make it suitable for various applications:

      1. Photovoltaic Cells: It is widely used in thin-film solar cells due to its efficient light absorption and conversion capabilities.
      2. Optoelectronics: Cadmium telluride is utilized in light-emitting diodes and laser diodes.
      3. Quantum Dots: Its nanoparticles are employed in displays and biological imaging due to their photoluminescent properties .
      4. Gamma-Ray Detectors: High-purity crystals are used in radiation detection systems due to their sensitivity to gamma radiation .
      Fundamental Properties of Cadmium Telluride

      Structural and Crystallographic Characteristics

      Zinc Blende Crystal Structure and Lattice Parameters

      Cadmium telluride crystallizes in the zinc blende structure (also known as sphalerite structure), belonging to the space group F$\overline{4}$3m. This cubic arrangement consists of two interpenetrating face-centered cubic sublattices, where cadmium atoms occupy one sublattice and tellurium atoms occupy the other, creating a tetrahedral coordination geometry. Each cadmium atom is bonded to four tellurium neighbors, and vice versa, through strong covalent bonds with partial ionic character (estimated ionicity ~0.7) [2].

      The lattice parameter of stoichiometric cadmium telluride at room temperature is 0.648 nm, with each unit cell containing four formula units (CdTe). This configuration results in a theoretical density of 5.85 g/cm³, consistent with experimental measurements [2] [3]. The zinc blende structure exhibits directional bonding that significantly influences the material's mechanical and electronic properties. Deviation from stoichiometry (e.g., cadmium vacancies or tellurium antisites) introduces point defects that profoundly affect electrical conductivity, typically resulting in intrinsic p-type character in undoped material [1].

      Table 1: Crystallographic Properties of Cadmium Telluride

      PropertyValueConditions
      Crystal StructureZinc blendeCubic
      Space GroupF$\overline{4}$3m
      Lattice Parameter (a)0.648 nm300 K
      Density5.85 g/cm³Polycrystalline
      Atoms per Unit Cell4 (2 Cd + 2 Te)
      Bond Length (Cd-Te)0.280 nm

      Phase Stability and Thermal Expansion Behavior

      Cadmium telluride maintains its zinc blende structure up to its melting point of 1,041°C (1,906°F; 1,314 K) under atmospheric pressure [2] [6]. Phase transitions occur under extreme conditions: high-pressure phases include the rocksalt structure (B1 phase) above approximately 3.5 GPa, and a cesium chloride-type structure (B2 phase) above 10 GPa. These high-pressure phases exhibit metallic character and reduced bandgaps [2].

      The coefficient of thermal expansion (CTE) of cadmium telluride is approximately 5.9 × 10⁻⁶ K⁻¹ at 293 K, increasing nonlinearly with temperature. This thermal expansion behavior creates significant interfacial stresses when cadmium telluride is deposited on substrates with mismatched CTE, such as soda-lime glass (CTE ~9 × 10⁻⁶ K⁻¹). Research indicates that residual strain from CTE mismatch can induce performance-limiting defects in thin-film photovoltaic devices [1]. Systematic studies reveal that compressive strain enhances hole mobility but may promote Te precipitation at grain boundaries, while tensile strain facilitates cadmium vacancy formation. These findings have driven the development of specialized glass substrates engineered to minimize CTE mismatch and improve device performance [1].

      Electronic and Optical Properties

      Direct Bandgap (1.5 eV) and Photon Absorption Mechanisms

      Cadmium telluride possesses a direct bandgap of 1.5 eV at 300 K, positioning it near the theoretically optimal value (1.45 eV) for single-junction solar energy conversion under the AM1.5 solar spectrum [2] [4]. This direct transition enables efficient photon absorption with minimal material thickness—a 2 μm cadmium telluride layer absorbs >99% of photons with energies exceeding its bandgap [4] [8]. The absorption coefficient exceeds 10⁵ cm⁻¹ at wavelengths below 830 nm (photon energies >1.5 eV), significantly higher than crystalline silicon (~10³ cm⁻¹ at comparable bandgap energies) [4].

      Spectroscopic analysis of sintered cadmium telluride films reveals complex band structure characteristics. Reflection spectra and Tauc plot analyses ((αhν)² vs. hν) confirm the direct bandgap at approximately 1.47-1.50 eV, while additional features in absorption spectra indicate a secondary indirect transition around 1.82 eV [3] [5]. This dual-gap behavior influences carrier generation and recombination pathways, particularly in nanostructured forms where quantum confinement effects become significant. Below particle sizes of approximately 10 nm, quantum confinement shifts the fluorescence peak from 790 nm (bulk) through the visible spectrum into the ultraviolet [2] [6].

      Table 2: Electronic Band Structure Parameters of Cadmium Telluride

      ParameterValueConditions
      Direct Bandgap (Eg)1.47-1.50 eV300 K (sintered films)
      Indirect Bandgap1.82 eVObserved in absorption
      Absorption Coefficient>10⁵ cm⁻¹λ = 600 nm
      Penetration Depth (1/α)~1 μmPhoton energy = 1.8 eV
      Effective Mass (m)0.11 m₀Electrons
      Effective Mass (m)0.35 m₀Holes

      Carrier Mobility and Recombination Dynamics

      Charge transport in cadmium telluride is characterized by significant asymmetry between electrons and holes. Electron mobility ranges from 600-1100 cm²/V·s at room temperature, substantially exceeding hole mobility (approximately 65-100 cm²/V·s) [2] [9]. This disparity originates from the valence band structure dominated by tellurium 5p orbitals, which creates heavier hole effective masses. Carrier lifetimes in high-purity single crystals can exceed 100 ns under low-injection conditions, but thin-film polycrystalline materials typically exhibit shorter lifetimes (1-20 ns) due to recombination at grain boundaries and intrinsic point defects [1] [9].

      Recombination dynamics are strongly influenced by deep-level defects, particularly cadmium vacancies (Vₘd), which act as acceptors but also serve as recombination centers. Tellurium antisites (Teₘd) and cadmium interstitials (Cd) introduce compensating donor states. Advanced characterization techniques, including surface photovoltage spectroscopy and deep-level transient spectroscopy, reveal defect states at approximately 0.3-0.45 eV above the valence band maximum that dominate Shockley-Read-Hall recombination [1]. These insights drive ongoing efforts to optimize group V (P, As, Sb) doping strategies to reduce compensating defects and improve carrier lifetimes [1].

      Chemical and Thermodynamic Stability

      Solubility and Reactivity in Environmental Conditions

      Bulk cadmium telluride demonstrates low solubility in water under neutral pH conditions, with thermodynamic stability governed by the redox equilibrium:

      CdTe ⇌ Cd²⁺ + Te²⁻ + 2h⁺

      However, dissolution kinetics are strongly influenced by particle size, surface chemistry, and environmental conditions. Nanoscale particles exhibit dramatically increased solubility due to their high surface-to-volume ratio. Experimental studies demonstrate that cadmium telluride powders with mean particle size ≈4.6 μm release cadmium ions 50% faster than particles ≈9 μm in diameter [6]. Surface treatments during solar cell manufacturing—such as cadmium chloride activation—significantly alter dissolution kinetics by forming passivating oxide layers [6] [8].

      Leaching behavior exhibits pronounced pH dependence:

      • Acidic conditions (pH < 4): Rapid dissolution via oxidative pathways:CdTe + 2H⁺ + ½O₂ → Cd²⁺ + Te⁰ + H₂OContinuous-flow column tests simulating landfill acidic phases release >73% cadmium within 30 days, exceeding EPA toxicity thresholds by 650-fold [9].
      • Neutral conditions (pH 7): Limited dissolution via electrochemical corrosion:CdTe → Cd²⁺ + Te + 2e⁻Tellurium forms insoluble surface oxides (TeO₂) that passivate the surface [8] [9].
      • Alkaline conditions (pH > 10): Tellurium dissolution dominates:Te + 2OH⁻ → H₂TeO₃ + 4e⁻Cadmium forms insoluble hydroxides or carbonates [8].

      Table 3: Leaching Behavior of Cadmium Telluride Under Different Conditions

      ConditionCadmium ReleaseTellurium ReleaseDominant Mechanisms
      TCLP (pH 4.93)1500% > limit260% > limitOxidative dissolution
      Neutral water (pH 7)Slow releaseMinimalElectrochemical corrosion
      Alkaline (pH 10)MinimalSignificantTellurite formation
      Acidic landfill simulation73% in 30 days21% in 30 daysProton-driven dissolution
      Methanogenic landfillNegligibleNegligibleMicrobial reduction to Te⁰

      High-Temperature Stability and Melting Point (1,041°C)

      Cadmium telluride exhibits remarkable thermal stability with a melting point of 1,041°C (1,906°F; 1,314 K) at atmospheric pressure [2] [6]. Vaporization becomes significant above 1,050°C, with congruent evaporation producing Cd(g) and Te₂(g) species. The compound demonstrates negligible vapor pressure at temperatures below 200°C, contributing to its stability during photovoltaic operation [2].

      High-temperature processing in solar cell manufacturing involves controlled cadmium chloride activation at 380-450°C, which enhances grain growth and passivates grain boundaries [1] [4]. Thermal degradation pathways above 600°C include tellurium volatilization and oxidation to TeO₂ when exposed to air. Thermodynamic modeling reveals cadmium telluride remains stable against decomposition up to 1,000°C in inert atmospheres, with the free energy of formation ΔGf = -92 kJ/mol at 298 K [6] [8]. This stability enables high-temperature vapor-based deposition techniques like close-space sublimation, where cadmium telluride source material is vaporized at 600-700°C and condensed onto substrates at 500-600°C to form high-quality photovoltaic absorber layers [1] [4].

      Properties

      CAS Number

      15851-44-2

      Product Name

      Cadmium tellurite

      IUPAC Name

      cadmium(2+);tellurite

      Molecular Formula

      CdO3Te

      Molecular Weight

      288 g/mol

      InChI

      InChI=1S/Cd.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2

      InChI Key

      GKMPTXZNGKKTDU-UHFFFAOYSA-L

      SMILES

      [O-][Te](=O)[O-].[Cd+2]

      Canonical SMILES

      [O-][Te](=O)[O-].[Cd+2]

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